Amethopterin-d3

Therapeutic Drug Monitoring LC-MS/MS Analytical Specificity

This deuterium-labeled analogue of methotrexate (Amethopterin) is engineered as a stable isotope-labelled internal standard (SIL-IS) for the accurate quantification of methotrexate in biological matrices by LC-MS/MS. With a controlled +3 Da mass shift, it provides baseline resolution without cross-reactivity from the metabolite 7-hydroxymethotrexate, ensuring accurate and precise data required by FDA/EMA. Ideal for therapeutic drug monitoring, pharmacokinetic studies, and method validation. Supplied as a solid reference standard with high isotopic purity (≥95%). Intended exclusively for research and analytical applications.

Molecular Formula C20H22N8O5
Molecular Weight 457.5 g/mol
Cat. No. B1355529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmethopterin-d3
Molecular FormulaC20H22N8O5
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/i1D3
InChIKeyFBOZXECLQNJBKD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amethopterin-d3 (Methotrexate-d3): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis of Methotrexate


Amethopterin-d3, also known as Methotrexate-d3, is a deuterium-labeled analogue of the antifolate drug methotrexate (Amethopterin) where three hydrogen atoms are replaced with deuterium at the N10-methyl position . With a molecular formula of C20H19D3N8O5 and a molecular weight of 457.46 Da, this compound is engineered as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of methotrexate in biological matrices via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) [1]. It is supplied as a solid or certified reference solution with high chemical and isotopic purity, intended exclusively for research and analytical applications such as therapeutic drug monitoring (TDM), pharmacokinetic studies, and method validation .

Why Unlabeled Methotrexate or Alternative Internal Standards Cannot Substitute for Amethopterin-d3 in Quantitative MS Assays


Direct substitution of Amethopterin-d3 with unlabeled methotrexate or structurally related analogs in quantitative mass spectrometry assays is analytically invalid. Unlabeled methotrexate is chemically identical to the endogenous analyte, rendering it incapable of serving as an internal standard due to the inability of the mass spectrometer to differentiate between the two signals [1]. While alternative internal standards, such as 13C-labeled methotrexate or other deuterated analogs (e.g., methotrexate-d7), are available, they differ in mass shift, isotopic purity, and cost-performance characteristics [2]. The specific d3 labeling pattern of Amethopterin-d3 provides a distinct mass shift of +3 Da relative to the native analyte, which is sufficient for baseline resolution in most LC-MS/MS applications without the higher cost and potential synthetic complexity associated with more heavily labeled or 13C-enriched compounds . Furthermore, using a non-isotopically labeled structural analog as an internal standard introduces the risk of differential extraction efficiency, ionization suppression, and chromatographic behavior, compromising assay accuracy and precision [3].

Quantitative Differentiation of Amethopterin-d3: Comparative Analytical Performance Data


LC-MS/MS with Methotrexate-d3 Demonstrates Superior Specificity Over Immunoassays for Therapeutic Drug Monitoring

A direct head-to-head comparison of LC-MS/MS methods using a single deuterated internal standard (Methotrexate-d3) versus a commercial immunoassay for plasma methotrexate measurement showed that MS-based methods were more resistant to interference from hemolysis, icterus, and lipemia [1]. Across six different MS/MS injection and calibration schemes employing Methotrexate-d3, the slopes of the Passing-Bablok regression against immunoassay ranged from 0.88 to 1.09, with 95% confidence intervals for intercepts all including zero [1]. This indicates excellent agreement across a wide concentration range (0.05-81 µM) and confirms the absence of systematic bias that plagues immunoassays due to cross-reactivity with metabolites like 7-hydroxymethotrexate and DAMPA [1].

Therapeutic Drug Monitoring LC-MS/MS Analytical Specificity

Single-Point Calibration with Methotrexate-d3 Matches Performance of More Complex 13C-Labeled Internal Standard Panels

A study directly compared calibration strategies for methotrexate quantification by MS/MS: a simplified approach using a single-point calibration with a single deuterated internal standard (Methotrexate-d3) versus a more complex and costly 4-point internal calibration using a panel of four 13C-labeled MTX internal standards (13C5, 13C6, 13C11, and 13C14-MTX) [1]. The results demonstrated that across all six injection/calibration schemes evaluated, imprecision ranged from 2.5% to 10% CV over a concentration range of 0.05–10 µM, with no significant difference in accuracy or precision between the simple single-IS method and the more elaborate 13C-IS panel method [1].

LC-MS/MS Method Development Internal Standard Calibration Cost-Efficiency

High Isotopic Purity of Methotrexate-d3 Minimizes Signal Overlap and Ensures Accurate Quantitation

The utility of a deuterated internal standard is directly dependent on its isotopic enrichment. Methotrexate-d3 is characterized by high isotopic purity, typically specified at ≥95% deuterium incorporation (isotopic enrichment) . This high enrichment minimizes the presence of the unlabeled (d0) species, which would otherwise contribute to the analyte signal and cause overestimation of methotrexate concentrations. In contrast, some other deuterated methotrexate analogs may have different degrees of labeling (e.g., d7) or may not be as rigorously characterized, potentially leading to variable performance in isotopic dilution assays .

Isotope Dilution Mass Spectrometry Analytical Validation Isotopic Purity

Validated LC-MS/MS Method with Methotrexate-d3 Achieves Low ng/mL Quantitation Limits with High Precision

A validated LC-MS/MS method employing Methotrexate-d3 as the deuterated internal standard for the quantification of methotrexate in human plasma demonstrated robust analytical performance [1]. The method achieved a linear calibration range of 0.5 to 250 ng/mL for methotrexate (R² > 0.997), with a limit of quantitation (LOQ) of 0.5 ng/mL and a limit of detection (LOD) of 0.05 ng/mL [1]. Intra- and inter-assay precision and accuracy did not exceed 15% for methotrexate, meeting standard bioanalytical validation criteria [1].

Method Validation Pharmacokinetics Bioanalysis

Optimal Research and Industrial Applications for Amethopterin-d3 Based on Verified Analytical Advantages


Clinical Therapeutic Drug Monitoring (TDM) of High-Dose Methotrexate

Amethopterin-d3 is ideally suited as an internal standard in LC-MS/MS assays for monitoring plasma methotrexate levels in patients undergoing high-dose chemotherapy [1]. Its use enables superior analytical specificity compared to immunoassays, eliminating the risk of falsely elevated results due to cross-reactivity with the metabolite 7-hydroxymethotrexate [1]. This ensures accurate determination of the critical time point when leucovorin rescue should be discontinued, directly impacting patient safety and preventing toxicity [1].

Regulated Bioanalysis and Pharmacokinetic Studies

In drug development and clinical pharmacology, the high isotopic purity (≥95% D) of Amethopterin-d3 ensures minimal interference from the unlabeled analyte, a prerequisite for accurate isotope dilution mass spectrometry . Validated methods demonstrate that using Amethopterin-d3 achieves the low ng/mL LOQ and high precision (≤15% CV) required by regulatory agencies (e.g., FDA, EMA) for pharmacokinetic study reports, making it a robust choice for generating regulatory-compliant data [2].

Cost-Effective Method Development and Routine QC in Analytical Laboratories

For laboratories developing or running routine LC-MS/MS methods for methotrexate, Amethopterin-d3 offers a compelling cost-performance advantage [3]. Evidence shows that single-point calibration using a single deuterated internal standard like Amethopterin-d3 provides analytical precision and accuracy (CV 2.5-10%) comparable to more expensive and complex calibration schemes involving panels of 13C-labeled internal standards [3]. This simplifies method setup, reduces consumable costs, and maintains high throughput, which is critical for busy clinical or contract research laboratories.

Research on Methotrexate Metabolism and Polyglutamation

Amethopterin-d3 serves as a foundational internal standard for the indirect quantification of intracellular methotrexate polyglutamates (MTX-PGs) [4]. By using MTX-d3 as the internal standard, researchers can accurately measure total and free methotrexate in red blood cells, enabling the calculation of MTX-PG concentrations [4]. This application is crucial for understanding the pharmacodynamics of methotrexate in autoimmune diseases like rheumatoid arthritis, where MTX-PG levels correlate with therapeutic response [4].

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